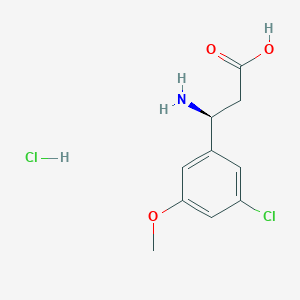

(S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride

説明

(S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its structural complexity, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 3-chloro-5-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Amino Acid Formation: The resulting amine is subjected to a Strecker synthesis, involving the addition of cyanide and ammonium chloride, followed by hydrolysis to yield the amino acid.

Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

化学反応の分析

Types of Reactions

Oxidation: The amino group can be oxidized to form a nitro derivative under strong oxidizing conditions.

Reduction: The aromatic ring can undergo hydrogenation to reduce the chloro and methoxy groups.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Dechlorinated and demethoxylated products.

Substitution: Amino or thiol-substituted derivatives.

科学的研究の応用

Scientific Research Applications

-

Neuroscience Research

- (S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride is primarily studied for its role as an amino acid derivative that can influence neurotransmitter systems, particularly in the context of glutamate receptors. Its structural similarity to other amino acids allows it to act as a competitive inhibitor or modulator of receptor activity.

- Pharmacology

- Synthetic Chemistry

- Biochemical Assays

Data Tables

| Application Area | Description |

|---|---|

| Neuroscience Research | Modulation of glutamate receptors; potential neuroprotective effects |

| Pharmacology | Investigated for treatment of neurodegenerative diseases |

| Synthetic Chemistry | Intermediate for pharmaceuticals and agrochemicals |

| Biochemical Assays | Used in assays for enzyme activity related to amino acid metabolism |

Case Studies

-

Neuroprotective Effects

- A study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage, suggesting its potential use as a therapeutic agent in neurodegenerative conditions .

- Receptor Modulation

- Synthetic Pathway Development

作用機序

The mechanism by which (S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can engage in π-π interactions. These interactions modulate the activity of enzymes and receptors, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

(S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: Lacks the methoxy group, making it less hydrophobic.

(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride: Lacks the chloro group, affecting its reactivity.

(S)-3-Amino-3-(4-chloro-5-methoxyphenyl)propanoic acid hydrochloride: The position of the chloro group is different, altering its steric and electronic properties.

Uniqueness

(S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride is unique due to the specific positioning of the chloro and methoxy groups on the aromatic ring. This configuration provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

生物活性

(S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride, commonly referred to as this compound, is a synthetic amino acid derivative with notable biological activity, particularly in the field of neuropharmacology. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃Cl₂NO₃

- Molecular Weight : 266.12 g/mol

- CAS Number : 2061996-84-5

The compound features a chiral center and includes a chloro-substituted aromatic ring along with a methoxy group, contributing to its unique pharmacological profile. It is typically found as a white to off-white powder, soluble in water, which facilitates its use in various laboratory settings .

Research indicates that this compound acts primarily as an antagonist at glutamate receptors , which are critical for synaptic transmission and plasticity in the central nervous system. This antagonistic action suggests potential therapeutic implications for conditions such as epilepsy and schizophrenia, where glutamate dysregulation is often observed .

Interaction with Neurotransmitter Systems

The compound's structural similarity to other amino acids involved in neurotransmission allows it to modulate various neurotransmitter systems. Studies have shown that it can influence synaptic plasticity and neuroprotection, making it a candidate for further investigation in neurological disorders .

Biological Activity

The biological activity of this compound has been characterized through various studies:

-

Glutamate Receptor Antagonism :

- The compound exhibits significant binding affinity towards glutamate receptors, inhibiting their activity and thus affecting synaptic transmission.

- This property has been linked to potential applications in treating excitotoxicity-related conditions.

-

Neuroprotective Effects :

- Preliminary studies suggest that the compound may offer neuroprotective benefits by modulating excitatory neurotransmission, potentially reducing neuronal damage in pathological states .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Amino-4-(3-chlorophenyl)butanoic acid | Similar amino acid structure | Glutamate receptor antagonist | Different side chain length |

| 4-Amino-2-(4-chlorophenyl)butanoic acid | Similar aromatic substitution | Inhibitory effects on neurotransmission | Varying halogen substitution |

| 3-Amino-2-(4-methoxyphenyl)propanoic acid | Similar backbone | Modulates neurotransmitter release | Methoxy group instead of chloro |

This table highlights how this compound fits within a broader class of compounds with varying effects on neurotransmitter systems .

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of this compound:

-

Study on Neurotransmission :

- A study demonstrated that this compound significantly reduces glutamate-induced excitotoxicity in neuronal cultures, suggesting its potential use in neuroprotective therapies.

-

Behavioral Studies :

- Animal models treated with this compound exhibited altered responses in anxiety and depression tests, indicating its role in modulating mood-related neurotransmitter pathways.

特性

IUPAC Name |

(3S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3.ClH/c1-15-8-3-6(2-7(11)4-8)9(12)5-10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSVDYBHADSVOU-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CC(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@H](CC(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。